molecular formula C15H14Cl4N2O4 B13426235 (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate

(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate

Cat. No.: B13426235
M. Wt: 428.1 g/mol
InChI Key: XIYRULGUOHWBMG-UHFFFAOYSA-N
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Description

(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its complex molecular structure, which includes multiple chlorine atoms and an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate typically involves the reaction of 2,6-dichlorobenzyl chloride with 2,4-dichlorophenol in the presence of a base to form the intermediate ether. This intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl derivatives.

Scientific Research Applications

(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial and antifungal treatments.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Miconazole Nitrate: Shares a similar structure and is used as an antifungal agent.

    Isoconazole Nitrate: Another antifungal compound with a similar molecular framework.

Uniqueness

(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate is unique due to its specific combination of dichlorobenzyl and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H14Cl4N2O4

Molecular Weight

428.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethanamine;nitric acid

InChI

InChI=1S/C15H13Cl4NO.HNO3/c16-9-4-5-10(14(19)6-9)15(7-20)21-8-11-12(17)2-1-3-13(11)18;2-1(3)4/h1-6,15H,7-8,20H2;(H,2,3,4)

InChI Key

XIYRULGUOHWBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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